4-Chlorobutanal

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50473. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

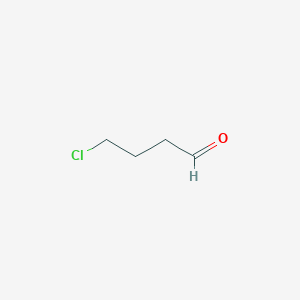

2D Structure

3D Structure

特性

IUPAC Name |

4-chlorobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-3-1-2-4-6/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQLCJMCQWQQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10976944 | |

| Record name | 4-Chlorobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6139-84-0 | |

| Record name | 6139-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobutanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorobutanal: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobutanal, a bifunctional organic compound, serves as a versatile intermediate in the synthesis of a wide array of chemical entities, including pharmaceuticals and agrochemicals. Its unique structure, featuring both an aldehyde and an alkyl chloride, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core chemical properties, structural details, and key synthetic methodologies of this compound. Detailed data is presented in structured tables, and experimental workflows are visualized to facilitate a deeper understanding for research, development, and drug discovery applications.

Chemical Structure and Identification

This compound is a four-carbon aldehyde with a chlorine atom at the terminal (C4) position.[1] This arrangement provides two reactive sites for sequential or selective chemical modifications.

Table 1: Structural and Identification Data

| Identifier | Value |

| IUPAC Name | This compound[1][2][3] |

| Synonyms | 4-chlorobutyraldehyde, γ-chlorobutyraldehyde[1][4] |

| CAS Number | 6139-84-0[1][2] |

| Molecular Formula | C₄H₇ClO[1][2][5] |

| SMILES | C(CC=O)CCl[1][2][5] |

| InChI | InChI=1S/C4H7ClO/c5-3-1-2-4-6/h4H,1-3H2[1][2] |

| InChIKey | DOQLCJMCQWQQHK-UHFFFAOYSA-N[1][2][5] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is a flammable liquid and should be handled with appropriate safety precautions.[2][4]

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 106.55 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid[4] |

| Density (estimate) | 1.031 - 1.106 g/cm³[6] |

| Boiling Point (estimate) | 118.4 - 158 °C at 760 mmHg[4][6][7] |

| Flash Point | 51 °C[1][4][6] |

| Vapor Pressure | 2.68 mmHg at 25°C[4] |

| Refractive Index (estimate) | 1.41 - 1.4466[4][6] |

| Topological Polar Surface Area | 17.1 Ų[3] |

| XLogP3 | 1.2[6] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established. The most common methods involve the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative.

Oxidation of 4-Chloro-1-butanol (B43188)

A primary route to this compound is the oxidation of 4-chloro-1-butanol.[1] Various oxidizing agents can be employed, with careful control of reaction conditions to prevent over-oxidation to the carboxylic acid. A study at the University of Louisville investigated this synthesis using potassium dichromate.[4]

Caption: Workflow for the synthesis of this compound via oxidation.

Experimental Protocol (Adapted from Moore, 1947): [4]

-

Reagents: 4-chloro-1-butanol (tetramethylenechlorhydrin), potassium dichromate, glacial acetic acid.

-

Procedure: A series of experiments were conducted to determine optimal conditions. In a representative experiment, 0.0100 moles of 4-chloro-1-butanol were reacted with 0.00340 moles of potassium dichromate in 50 mL of glacial acetic acid. The reaction was heated to 105°C for a short duration (e.g., 3 minutes).

-

Work-up: The reaction mixture would typically be cooled, diluted with water, and extracted with a suitable organic solvent like diethyl ether. The organic extracts would then be washed, dried, and the solvent evaporated. Purification is achieved by vacuum distillation. Note: Yields under these specific conditions were reported to be highly satisfactory.[4]

Reduction of 4-Chlorobutyric Acid Chloride

The reduction of 4-chlorobutyric acid chloride, often using a poisoned noble metal catalyst, is another viable synthetic method.[1]

From 1,1-Dimethoxy-4-hydroxybutane

A patented process describes a two-step synthesis starting from 1,1-dimethoxy-4-hydroxybutane, which is first converted to its chloro-acetal derivative and then hydrolyzed.

Caption: Two-step synthesis of this compound from a protected precursor.

Experimental Protocol (Adapted from Patent US4691062A):

-

Step 1 - Synthesis of 1,1-dimethoxy-4-chlorobutane: 129 grams of 1,1-dimethoxy-4-hydroxybutane are slowly added to a solution of 315 grams of triphenylphosphine, 67.2 grams of quinoline, and 2.9 grams of triethylamine (B128534) in 362 ml of carbon tetrachloride at 20°C with cooling. The reaction is stirred for two hours post-addition. The mixture is filtered, and the filtrate is distilled under reduced pressure (18 mbar) to yield 1,1-dimethoxy-4-chlorobutane (boiling point 68°C).

-

Step 2 - Hydrolysis: The resulting 1,1-dimethoxy-4-chlorobutane is added to 1 liter of 0.2N sulfuric acid at 50°C and stirred for two hours. After cooling, the mixture is extracted with methylene (B1212753) chloride. The combined organic phases are washed with sodium carbonate solution and water, dried over magnesium sulfate, and concentrated. The final product, this compound, is obtained by distillation (boiling point 74°C).

Chemical Reactivity

The reactivity of this compound is dominated by its aldehyde functional group, which readily participates in a variety of reactions.[1]

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, leading to the formation of alcohols and other derivatives.

-

Condensation Reactions: It undergoes condensation with amines to form imines and with alcohols to form acetals. The formation of acetals is a common strategy to protect the aldehyde group during multi-step syntheses.[1]

-

Polymerization: Under the influence of heat, this compound can polymerize.[1]

-

Fischer Indole (B1671886) Synthesis: It serves as a key precursor in the Fischer indole synthesis, reacting with hydrazines to form indole ring structures, which are vital scaffolds in many pharmaceutical compounds.[1]

Caption: Major reaction pathways for the aldehyde group in this compound.

Spectroscopic Characterization

While public spectral databases for this compound are limited, its structure allows for the prediction of key spectroscopic features.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aldehyde Proton (CHO): A triplet around 9.8 ppm. - Methylene (α to CHO): A triplet of doublets around 2.7 ppm. - Methylene (β to CHO): A quintet around 2.1 ppm. - Methylene (α to Cl): A triplet around 3.6 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the highly deshielded region, expected around 202 ppm. - Carbon (α to Cl): A signal around 44 ppm. - Carbon (α to CHO): A signal around 40 ppm. - Carbon (β to CHO): A signal around 23 ppm. |

| IR Spectroscopy | - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1725 cm⁻¹. - C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. - C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹. - C-H Stretch (Alkyl): Absorptions just below 3000 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z 106, with an M+2 peak at m/z 108 (approx. 1/3 intensity) due to the ³⁷Cl isotope.[8] - Key Fragments: Loss of Cl (m/z 71), loss of CH₂Cl (m/z 57), and cleavage products characteristic of aldehydes. Predicted collision cross-section data for various adducts are available.[5][8] |

Safety and Handling

This compound is classified as a hazardous and flammable compound.[1][2]

-

Hazards: It is a flammable liquid and vapor.[2][6] It is toxic upon inhalation, ingestion, or skin contact and can cause irritation to the eyes, skin, and respiratory system.[1]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Applications in Research and Development

The dual reactivity of this compound makes it a valuable intermediate in organic synthesis.

-

Pharmaceuticals: It is a building block for complex molecules and heterocyclic systems, such as indoles, which are prevalent in many drug candidates.[1]

-

Agrochemicals: It is utilized in the synthesis of various pesticides and other agricultural chemicals.[4]

-

Fine Chemicals: It serves as an intermediate in the production of fragrances and flavoring agents.[4]

Conclusion

This compound is a reactive and versatile chemical intermediate with significant applications in synthetic chemistry. A thorough understanding of its properties, structure, and reactivity is crucial for its effective and safe use in research and development, particularly within the pharmaceutical and agrochemical industries. The synthetic protocols and characterization data provided in this guide serve as a foundational resource for scientists engaged in these fields.

References

- 1. 4-Chloro-1-butanol(928-51-8) 13C NMR spectrum [chemicalbook.com]

- 2. 4-Chloro-1-butanol | C4H9ClO | CID 13569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C4H7ClO | CID 242200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ir.library.louisville.edu [ir.library.louisville.edu]

- 5. 4-Chloro-1-butanol [webbook.nist.gov]

- 6. C-13 nmr spectrum of butanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyraldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 4-Chloro-1-butanol [webbook.nist.gov]

- 8. PubChemLite - this compound (C4H7ClO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 4-Chlorobutanal (CAS 6139-84-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chlorobutanal (CAS 6139-84-0), a versatile bifunctional molecule crucial in synthetic organic chemistry. This document details its physicochemical properties, synthesis protocols, reactivity, and significant applications in the pharmaceutical industry, with a focus on its role as a key building block for complex molecular architectures.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid known for its high reactivity, which makes it a valuable intermediate in various chemical syntheses.[1] Due to its bifunctional nature, containing both an aldehyde and an alkyl chloride, it participates in a wide range of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6139-84-0 | [2] |

| Molecular Formula | C₄H₇ClO | [2] |

| Molecular Weight | 106.55 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 118-158 °C (at 760 mmHg) | [1][4][5] |

| Density | 1.031 - 1.106 g/cm³ | [1][4] |

| Flash Point | 51 °C | [1][4] |

| Refractive Index | 1.41 - 1.447 | [1][4][5] |

| Solubility | Soluble in organic solvents. | [3] |

| Storage | 2-8°C or -20°C, under inert atmosphere. | [6] |

Spectroscopic Data

Synthesis and Experimental Protocols

This compound is typically synthesized via the oxidation of its corresponding alcohol, 4-chloro-1-butanol (B43188). Several methods have been reported, offering different advantages in terms of yield, scalability, and reagent handling.

Synthesis Workflow

The general pathway to this compound involves the synthesis of its precursor, 4-chloro-1-butanol, from tetrahydrofuran (B95107) (THF), followed by oxidation to the target aldehyde.

Caption: General synthesis workflow for this compound from THF.

Experimental Protocol 1: Oxidation of 4-Chloro-1-butanol with Pyridinium (B92312) Chlorochromate (PCC)

This method provides a reliable, moderate-yield synthesis of this compound from its alcohol precursor.

Materials:

-

4-Chloro-1-butanol (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.1 eq)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Diethyl ether

-

Aluminium oxide for filtration

Procedure:

-

To a stirred mixture of pyridinium chlorochromate (1.1 eq) in anhydrous dichloromethane (approx. 10 mL per gram of alcohol), add 4-chloro-1-butanol (1.0 eq) in one portion.[10]

-

Stir the reaction mixture at room temperature for 3 hours. The mixture will turn into a black precipitate.[10]

-

Decant the solution from the black precipitate.[10]

-

Add 100 mL of diethyl ether to the reaction flask, stir, and filter the mixture through a pad of aluminium oxide.[10]

-

Combine the filtrates and concentrate under reduced pressure to obtain a light yellow liquid.[10]

-

Purify the crude product by vacuum distillation to yield this compound. A yield of approximately 60% can be expected.[10]

Experimental Protocol 2: Oxidation of 4-Chloro-1-butanol with Potassium Dichromate

A study by Moore (1947) describes the oxidation using potassium dichromate in glacial acetic acid, achieving yields up to 63.5%.[11]

Materials:

-

4-Chloro-1-butanol (tetramethylenechlorhydrin)

-

Potassium dichromate (K₂Cr₂O₇)

-

Glacial acetic acid

Procedure:

-

Prepare a solution of potassium dichromate in boiling glacial acetic acid. The dichromate salt dissolves to form a deep red solution.[11]

-

Add 4-chloro-1-butanol to the hot dichromate solution. An almost immediate reduction of the dichromate occurs, indicated by a color change from red to light green.[11]

-

The optimal reaction conditions (time and temperature) should be determined experimentally to maximize the yield, which has been reported to be as high as 63.5%.[11]

-

Isolate the product from the reaction mixture, likely through extraction and subsequent distillation.

Chemical Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a valuable precursor for synthesizing heterocyclic compounds and other complex molecules, particularly in the pharmaceutical field.

Fischer Indole (B1671886) Synthesis of Tryptamines

This compound is a key carbonyl component in the Fischer indole synthesis for the production of tryptamines, a core scaffold in many biologically active compounds and psychedelic drugs. The aldehyde first reacts with a substituted phenylhydrazine (B124118) to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to form the indole ring.

Caption: Role of this compound in the Fischer Indole Synthesis.

This pathway is notably used for the synthesis of N,N-dimethyltryptamine (DMT) and other psychoactive tryptamines.[10][12] The process often involves converting this compound into its more stable acetal (B89532) form, which is then reacted with the hydrazine, followed by in-situ hydrolysis and cyclization.[13]

Synthesis of Fendiline Derivatives

The diethyl acetal of this compound serves as a useful intermediate in the synthesis of derivatives of Fendiline.[14] Fendiline is a calcium channel blocker, and its derivatives have been explored as potential KRAS modulators, which are of significant interest in oncology research.[14] The 4-chloro-1,1-diethoxybutane intermediate allows for nucleophilic substitution at the terminal carbon, enabling the construction of more complex side chains required for these derivatives.

Safety and Handling

This compound is a reactive and potentially hazardous chemical that requires careful handling.

Table 2: GHS Hazard Information for this compound

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H226: Flammable liquid and vapor.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |

Handling Recommendations:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from sources of ignition such as heat, sparks, and open flames.[13]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[6]

Biological Activity and Signaling Pathways

Currently, there is no direct evidence in the reviewed literature linking this compound itself to specific biological activities or signaling pathways. Its significance in drug development is primarily as a versatile building block for the synthesis of active pharmaceutical ingredients (APIs). The biological activities and mechanisms of action are characteristic of the final complex molecules synthesized from it, such as the tryptamine derivatives (which often target serotonin (B10506) receptors) or Fendiline derivatives (which modulate ion channels).

Conclusion

This compound is a fundamentally important, albeit reactive, chemical intermediate. Its value lies in its bifunctional nature, enabling the efficient construction of varied and complex molecular scaffolds. While the lack of readily available experimental spectroscopic data presents a challenge, established synthesis protocols and its demonstrated utility in high-value applications, such as the synthesis of tryptamines and other pharmaceutically relevant molecules, underscore its continued importance for the research and drug development community. Strict adherence to safety protocols is essential when handling this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C4H7ClO | CID 242200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 6139-84-0: this compound | CymitQuimica [cymitquimica.com]

- 4. 4-Chloro-Butyraldehyde | CAS#:6139-84-0 | Chemsrc [chemsrc.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-Chloro-1-butanol | C4H9ClO | CID 13569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Chloro-1-butanol [webbook.nist.gov]

- 10. One-step Synthesis of Substituted Tryptamines [designer-drug.com]

- 11. ir.library.louisville.edu [ir.library.louisville.edu]

- 12. Fisher Tryptamine Synthesis - is this right? , Hive Tryptamine Chemistry [chemistry.mdma.ch]

- 13. researchgate.net [researchgate.net]

- 14. This compound diethyl acetal | 6139-83-9 [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 4-Chlorobutyraldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobutyraldehyde, also known as 4-chlorobutanal, is an organic compound with the chemical formula C₄H₇ClO.[1] It presents as a colorless to light yellow liquid and is characterized by a pungent odor.[1] As a reactive chemical intermediate, 4-chlorobutyraldehyde is a crucial building block in the synthesis of a variety of organic molecules. Its applications are found in the pharmaceutical and agrochemical industries, as well as in the manufacturing of fragrances and flavoring agents.[1] Understanding its physical properties is paramount for its safe handling, storage, and effective use in synthetic chemistry.

Core Physical and Chemical Properties

The physical characteristics of 4-chlorobutyraldehyde are summarized below. These properties are essential for designing experimental setups, performing reactions, and ensuring safety in a laboratory or industrial setting.

| Property | Value | Notes |

| Molecular Formula | C₄H₇ClO | [1][2] |

| Molecular Weight | 106.55 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 118.37°C (rough estimate) to 158°C at 760 mmHg | [2][4][5] |

| Melting Point | N/A | [1] |

| Density | 1.031 g/cm³ to 1.1060 g/cm³ | [4][6] |

| Flash Point | 51°C | [1][4][5] |

| Vapor Pressure | 2.68 mmHg at 25°C | [1][5] |

| Refractive Index | 1.41 to 1.4466 (estimate) | [2][4][6] |

| Solubility | Data not readily available, but aldehydes with short carbon chains are generally soluble in water.[7][8] | Soluble in most common organic solvents.[9] |

| CAS Number | 6139-84-0 | [2] |

Experimental Protocols for Property Determination

While specific experimental documentation for 4-chlorobutyraldehyde is not publicly detailed, the following are standard methodologies for determining the key physical properties of a liquid aldehyde.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Apparatus: A distillation flask, condenser, thermometer, heating mantle, and boiling chips.

-

Methodology:

-

A small sample of 4-chlorobutyraldehyde is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The flask is connected to a condenser, and a thermometer is positioned so that the bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor that is distilling.

-

The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.

-

The temperature is recorded when it becomes constant. This stable temperature reading during distillation is the boiling point of the substance at the given atmospheric pressure.

-

Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (a small glass flask with a precise volume), an analytical balance.

-

Methodology:

-

The empty pycnometer is weighed accurately.

-

It is then filled with distilled water and weighed again to determine the mass of the water. This step is crucial for calibrating the exact volume of the pycnometer at a specific temperature.

-

The pycnometer is emptied, dried thoroughly, and then filled with 4-chlorobutyraldehyde.

-

The pycnometer filled with the sample is weighed.

-

The density is calculated by dividing the mass of the 4-chlorobutyraldehyde by the volume of the pycnometer.

-

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

-

Apparatus: A refractometer (e.g., an Abbe refractometer).

-

Methodology:

-

The refractometer is calibrated using a standard sample with a known refractive index, often distilled water.

-

A few drops of 4-chlorobutyraldehyde are placed on the prism of the refractometer.

-

The prism is closed, and the user looks through the eyepiece, adjusting the controls until the dividing line between the light and dark areas is sharp and centered in the crosshairs.

-

The refractive index is then read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

-

Logical Workflow for Physical Property Analysis

The following diagram illustrates a generalized workflow for the characterization of a chemical compound's physical properties.

Caption: A logical workflow for the characterization of a chemical's physical properties.

Conclusion

4-Chlorobutyraldehyde is a valuable chemical intermediate with a distinct set of physical properties that are critical for its application in research and industry. This guide provides a summary of its core physical data and outlines the standard experimental protocols for their determination. Adherence to these scientific principles ensures the safe and effective use of this compound in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

References

- 1. Cas 6139-84-0,4-CHLORO-BUTYRALDEHYDE | lookchem [lookchem.com]

- 2. 4-CHLORO-BUTYRALDEHYDE CAS#: 6139-84-0 [m.chemicalbook.com]

- 3. This compound | C4H7ClO | CID 242200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 4-CHLORO-BUTYRALDEHYDE|lookchem [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

An In-depth Technical Guide to 4-Chlorobutanal (C4H7ClO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chlorobutanal, a reactive aldehyde and a key intermediate in organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and significant applications, with a focus on its role in the development of pharmaceutical agents.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid known for its pungent odor and high reactivity.[1][2] Due to its inherent instability and tendency to polymerize, it is often generated in situ or used in the form of its more stable acetal (B89532) derivatives for synthetic applications.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C4H7ClO | [1][3] |

| Molecular Weight | 106.55 g/mol | [1][3] |

| CAS Number | 6139-84-0 | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Pungent | [1] |

| Boiling Point | 118.37°C (estimated) | [3] |

| Density | 1.106 g/cm³ (estimated) | [3] |

| Flash Point | 51°C | [3] |

| Refractive Index | 1.4466 (estimated) | [3] |

Spectroscopic Data

Experimental spectroscopic data for this compound is not widely available, likely due to its instability. The following table includes predicted Nuclear Magnetic Resonance (NMR) data and calculated mass spectrometry values. For comparison, experimental data for the structurally related butanal is also provided.

| Data Type | This compound (Predicted/Calculated) | Butanal (Experimental) | Source(s) |

| ¹H NMR | Predicted shifts available via online databases. | δ 9.77 (t, 1H), 2.42 (dt, 2H), 1.65 (sext, 2H), 0.95 (t, 3H) | [1] |

| ¹³C NMR | Predicted shifts available via online databases. | δ 202.8 (CHO), 45.8 (CH₂), 15.7 (CH₂), 13.7 (CH₃) | [1][4] |

| Monoisotopic Mass | 106.0185425 Da | 72.0575149 Da | [5] |

Synthesis and Reactivity

This compound's high reactivity makes it a valuable synthetic intermediate, but also presents challenges in its isolation and storage.[1][2] A common strategy to overcome its instability is the in-situ formation and immediate use, or the conversion to a more stable acetal, such as this compound diethyl acetal.

General Synthesis of this compound Diethyl Acetal

The diethyl acetal serves as a stable and manageable equivalent of this compound. It can be synthesized by reacting this compound with ethanol (B145695) and triethyl orthoformate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and ethanol (solvent).

-

Reagents: Add triethyl orthoformate (1.0 to 2.0 eq) to the mixture. The triethyl orthoformate acts as a dehydrating agent.

-

Catalyst: Introduce a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, to the reaction mixture.[6]

-

Reaction Conditions: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC).

-

Workup and Purification: Upon completion, the reaction mixture is worked up through extraction and purified by distillation to yield this compound diethyl acetal.[6]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cas 6139-84-0,4-CHLORO-BUTYRALDEHYDE | lookchem [lookchem.com]

- 3. 4-CHLORO-BUTYRALDEHYDE | 6139-84-0 [chemicalbook.com]

- 4. C-13 nmr spectrum of butanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyraldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. This compound | C4H7ClO | CID 242200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Process For Preparation Of 4 Chlorobutyraldehyde Diethyl Acetal [quickcompany.in]

An In-Depth Technical Guide to 4-Chlorobutanal: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobutanal is a reactive aldehyde that serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds and other fine chemicals. Its bifunctional nature, possessing both an aldehyde and a chloroalkane group, allows for a variety of chemical transformations. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed synthesis protocols, and significant applications in medicinal chemistry, with a focus on its role as a precursor in the synthesis of tryptamines and its relevance to the development of anticonvulsant agents.

Chemical Identity and Synonyms

The compound with the chemical formula C₄H₇ClO is officially recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1] Over the years, it has been referred to by several other names in literature and chemical databases.

Synonyms:

-

gamma-chlorobutyraldehyde[1]

-

1-chlorobutan-4-al[1]

-

NSC 50473[1]

-

Levetiracetam (B1674943) Impurity 35[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in synthetic procedures. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇ClO | [1][2][3][4][5] |

| Molecular Weight | 106.55 g/mol | [1][2][4][5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 158 °C at 760 mmHg | [3][4] |

| ~118.37 °C (rough estimate) | [2][5] | |

| Density | 1.031 g/cm³ | [3][4] |

| 1.1060 g/cm³ | [2][5] | |

| Flash Point | 51 °C | [2][3][4] |

| Refractive Index | 1.41 | [4] |

| ~1.4466 (estimate) | [2][5] | |

| Vapor Pressure | 2.68 mmHg at 25 °C | [2][4] |

| CAS Number | 6139-84-0 | [1][2][3][4][5] |

Experimental Protocols: Synthesis of this compound and its Precursors

This compound can be synthesized through various routes. Below are detailed experimental protocols for the synthesis of its key precursor, 4-chloro-1-butanol (B43188), and the subsequent oxidation to this compound.

Synthesis of 4-Chloro-1-butanol from Tetrahydrofuran (B95107) (THF)

A common and efficient method for preparing 4-chloro-1-butanol is by the ring-opening of tetrahydrofuran (THF) with hydrogen chloride (HCl).[6][7][8][9]

Procedure:

-

In a flask equipped with a reflux condenser and a gas inlet tube, heat anhydrous tetrahydrofuran (THF) to reflux.

-

Bubble dry hydrogen chloride (HCl) gas through the refluxing THF.

-

Monitor the reaction progress by observing the increase in the boiling point of the reaction mixture. The reaction is typically complete when the boiling point reaches 103-105.5 °C.

-

After completion, cool the reaction mixture and purify the product by vacuum distillation to obtain 4-chloro-1-butanol.

Oxidation of 4-Chloro-1-butanol to this compound

The synthesized 4-chloro-1-butanol can then be oxidized to this compound using standard oxidizing agents.[6]

Procedure using Pyridinium (B92312) Chlorochromate (PCC):

-

Suspend pyridinium chlorochromate (PCC) in a suitable anhydrous solvent, such as dichloromethane (B109758) (DCM), in a reaction flask under an inert atmosphere.

-

To this suspension, add a solution of 4-chloro-1-butanol in DCM dropwise with stirring.

-

Allow the reaction to proceed at room temperature for a few hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with a non-polar solvent like diethyl ether and filter the solid residue through a pad of silica (B1680970) gel or celite.

-

Remove the solvent from the filtrate under reduced pressure to yield crude this compound, which can be further purified by distillation if necessary. It is important to note that this compound is unstable and should be used promptly after preparation.[6]

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical agents due to its ability to participate in a range of chemical reactions.

Fischer Indole (B1671886) Synthesis of Tryptamines

A significant application of this compound is in the Fischer indole synthesis to produce tryptamines, which are core scaffolds in many biologically active compounds, including some antimigraine drugs of the triptan class.[10] The aldehyde group of this compound (or its acetal) reacts with a substituted phenylhydrazine (B124118) under acidic conditions to form a phenylhydrazone, which then undergoes a[11][11]-sigmatropic rearrangement and subsequent cyclization to form the indole ring. The chloroethyl side chain can then be converted to the aminoethyl group characteristic of tryptamines.[6][10]

General Procedure for Fischer Indole Synthesis:

-

A substituted phenylhydrazine hydrochloride is mixed with this compound (often in its more stable acetal (B89532) form, like this compound diethyl acetal) in an acidic aqueous solution (e.g., dilute sulfuric acid).[10][12]

-

The mixture is heated at reflux for several hours.

-

After cooling, the reaction is basified (e.g., with ammonium (B1175870) hydroxide) and the product is extracted with an organic solvent.

-

The organic layer is dried and the solvent is evaporated to yield the crude tryptamine (B22526) derivative, which can be purified by chromatography or recrystallization.[12]

Relevance to Anticonvulsant Drug Synthesis

While direct synthesis of prominent anticonvulsants from this compound is not extensively documented in readily available literature, its structural motifs are relevant to this class of drugs. For instance, the anticonvulsant drug levetiracetam features a pyrrolidinone ring, which can be conceptually derived from a four-carbon backbone similar to that of this compound.[13] The synthesis of pyrrolidinone derivatives with anticonvulsant activity has been reported, highlighting the potential of related starting materials in the development of new antiepileptic agents.[13][14][15][16]

The mechanism of action of levetiracetam is distinct from many traditional antiepileptic drugs. It is believed to exert its effects primarily through binding to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[11][17][18][19][20] This interaction is thought to modulate the release of neurotransmitters.

This modulation of SV2A function by levetiracetam leads to a reduction in the presynaptic release of excitatory neurotransmitters, which in turn decreases neuronal hyperexcitability and helps to prevent seizures.[17][20] Levetiracetam is also reported to have secondary mechanisms, including partial inhibition of N-type calcium channels.[17][20]

Conclusion

This compound is a highly reactive and synthetically important intermediate. Its established role in the Fischer indole synthesis makes it a key component in the preparation of tryptamine-based pharmaceuticals. While its direct application in the synthesis of marketed anticonvulsants is not as clearly defined, its structural relationship to the precursors of bioactive pyrrolidinones suggests its potential in the exploration of novel central nervous system therapeutics. A comprehensive understanding of its properties and synthetic utility, as outlined in this guide, is crucial for researchers and scientists engaged in the field of drug discovery and development.

References

- 1. This compound | C4H7ClO | CID 242200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 6139-84-0 [chemnet.com]

- 5. chembk.com [chembk.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. GB2040920A - Synthesis of 4 - chlorobutanol - Google Patents [patents.google.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. One-step Synthesis of Substituted Tryptamines [designer-drug.com]

- 11. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives [ruj.uj.edu.pl]

- 16. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. Levetiracetam Mechanisms of Action | Encyclopedia MDPI [encyclopedia.pub]

- 19. Levetiracetam - Wikipedia [en.wikipedia.org]

- 20. epilepsysociety.org.uk [epilepsysociety.org.uk]

An In-depth Technical Guide to the Reactivity Profile of 4-Chlorobutanal

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical reactivity, synthesis, and application of 4-Chlorobutanal (CAS No: 6139-84-0), a versatile bifunctional molecule. Its unique structure, featuring both a reactive aldehyde group and a primary alkyl chloride, makes it a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other complex organic compounds.[1][2]

Physicochemical Properties

This compound, also known as γ-chlorobutyraldehyde, is a colorless to pale yellow liquid with a characteristic pungent odor.[2] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₇ClO | [2] |

| Molecular Weight | 106.55 g/mol | [2] |

| Boiling Point | ~118.37°C (estimate) | [2] |

| Flash Point | 51°C | [2] |

| Density | ~1.106 g/cm³ | [2] |

| Vapor Pressure | 2.68 mmHg at 25°C | [2] |

| Refractive Index | ~1.4466 (estimate) | [2] |

| SMILES | C(CC=O)CCl | [3] |

| InChIKey | DOQLCJMCQWQQHK-UHFFFAOYSA-N | [3] |

Core Reactivity Profile

The reactivity of this compound is dictated by its two functional groups: the electrophilic carbonyl carbon of the aldehyde and the carbon atom bearing the chlorine, which is susceptible to nucleophilic attack.

Reactions at the Aldehyde Group

The aldehyde functionality is highly reactive and participates in a variety of transformations typical of carbonyl compounds.

-

Nucleophilic Addition: The carbonyl carbon is readily attacked by nucleophiles. For instance, it reacts with alcohols in the presence of an acid catalyst to form hemiacetals and subsequently acetals, which are stable protecting groups.[1] This is a crucial strategy, as the acetals of this compound are more stable equivalents of the aldehyde, often allowing for higher yields in subsequent reactions.[4]

-

Condensation Reactions: It undergoes condensation reactions with primary amines to form imines (Schiff bases) or with secondary amines to form enamines.[1]

-

Reductive Amination: In the presence of a reducing agent, it can react with ammonia (B1221849) or amines to yield primary, secondary, or tertiary amines.[1]

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-chlorobutanoic acid, using common oxidizing agents.

-

Reduction: The aldehyde can be reduced to the primary alcohol, 4-chloro-1-butanol (B43188), using reducing agents like sodium borohydride.

Reactions at the Alkyl Chloride Group

The primary alkyl chloride is a good substrate for S(_N)2 reactions.

-

Nucleophilic Substitution: The chlorine atom can be displaced by a wide range of nucleophiles (e.g., cyanide, azide, thiolates, alkoxides) to introduce new functional groups at the terminal position.

-

Intramolecular Cyclization: A key reaction involving both functional groups is intramolecular cyclization. For example, its reduction product, 4-chloro-1-butanol, can be treated with a base to form an alkoxide, which then undergoes an intramolecular S(_N)2 reaction to yield tetrahydrofuran (B95107) (THF).[5]

Polymerization

Under the influence of heat, this compound has a tendency to polymerize.[1][6]

The diverse reactivity of this compound is summarized in the diagram below.

Caption: Key reactivity pathways of this compound.

Synthesis and Applications

Synthesis of this compound

Several synthetic routes to this compound have been reported:

-

Oxidation of 4-Chloro-1-butanol: The controlled oxidation of 4-chloro-1-butanol using oxidizing agents like potassium dichromate is a viable method.[1][6]

-

Hydrogenation of 4-Chlorobutyric Acid Chloride: This involves the reduction of the acid chloride using a poisoned noble metal catalyst.[1]

-

From Tetrahydrofuran (THF): While THF is a common precursor for 4-chloro-1-butanol via reaction with HCl[7], direct conversion to the aldehyde is less common.

Applications in Organic Synthesis

This compound is a key building block in the synthesis of various high-value chemicals.

-

Pharmaceuticals: It is a crucial precursor for tryptamines via the Fischer indole (B1671886) synthesis, a fundamental reaction in the development of numerous pharmaceutical agents.[1][4] Its acetal derivatives are used in the synthesis of triptan-class drugs like Sumatriptan and Zolmitriptan.[8]

-

Flavors and Fragrances: The compound serves as an intermediate in the production of unique flavoring agents and fragrances.[1][2]

Experimental Protocols

Protocol: Synthesis of this compound Diethyl Acetal

This protocol describes the conversion of this compound to its more stable diethyl acetal form, a common strategy to protect the aldehyde group during subsequent synthetic steps. The procedure is adapted from literature.[8]

Objective: To synthesize this compound diethyl acetal from 4-chloro-1-acetoxy-1-butene as a precursor, which generates this compound in situ.

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |

| 4-chloro-1-acetoxy-1-butene | 148.59 | 13.7 g | 0.092 |

| 95% Ethanol | 46.07 | 100 mL | ~1.70 |

| Triethyl Orthoformate | 148.20 | ~5 g | - |

| Amberlyst 15 Catalyst | - | 1.40 g | - |

Procedure:

-

Combine 13.7 g (0.092 mol) of 4-chloro-1-acetoxy-1-butene, 100 mL of 95% ethanol, and approximately 5 g of triethyl orthoformate in a round-bottom flask. The triethyl orthoformate acts as a dehydrating agent.

-

Add 1.40 g of Amberlyst 15 catalyst to the mixture.

-

Equip the flask with a reflux condenser and stir the mixture under reflux conditions for 5 hours.

-

Monitor the reaction completion using gas chromatography (GC) analysis.

-

Upon completion, filter off the catalyst and remove the solvent and other volatiles under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound diethyl acetal. A reported yield is 10.82 g (65%) with a boiling point of 45-50 °C at 1 mmHg.[8]

Caption: Experimental workflow for acetal synthesis.

Conceptual Protocol: Nucleophilic Aromatic Substitution (SNAr)

While this compound itself undergoes aliphatic substitution, the principles of nucleophilic substitution are critical in its derivatives. The following is a general protocol for a related compound, 4-chloro-3-nitrobenzaldehyde, which highlights the S(_N)Ar mechanism. This serves as a conceptual guide for reactions involving nucleophilic displacement of a chlorine atom activated by an electron-withdrawing group.[9]

Objective: To displace the chloro group with a generic nucleophile (Nu⁻).

Procedure:

-

Nucleophile Preparation: If the nucleophile is not already anionic (e.g., an alcohol or thiol), deprotonate it using a suitable base (e.g., NaH, K₂CO₃) in a polar aprotic solvent like DMF or DMSO.

-

Reaction: To the solution of the nucleophile, add 1 equivalent of the chloro-substrate dissolved in the same solvent.

-

Heating & Monitoring: Stir the reaction mixture, typically at room temperature or with gentle heating (e.g., 50-80°C), to facilitate the reaction. Monitor progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench by pouring the mixture into water or a saturated aqueous solution of NH₄Cl.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography or recrystallization.

Caption: The addition-elimination pathway in S(_N)Ar.[9]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Toxicity: It is toxic if inhaled, ingested, or on contact with skin. It can cause irritation to the eyes, skin, and respiratory system.[1][2]

-

Flammability: The compound is a flammable liquid with a flash point of 51°C.[1][2]

-

Reactivity Hazards: It reacts with strong oxidizing agents and bases.[1]

-

Storage: Store in a cool, well-ventilated area away from heat and oxidizing agents.

References

- 1. Buy this compound | 6139-84-0 [smolecule.com]

- 2. Cas 6139-84-0,4-CHLORO-BUTYRALDEHYDE | lookchem [lookchem.com]

- 3. This compound | C4H7ClO | CID 242200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. ir.library.louisville.edu [ir.library.louisville.edu]

- 7. GB2040920A - Synthesis of 4 - chlorobutanol - Google Patents [patents.google.com]

- 8. This compound diethyl acetal | 6139-83-9 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

4-Chlorobutanal: A Technical Guide to Stability and Storage

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of reactive intermediates like 4-chlorobutanal is critical for ensuring the integrity of experimental outcomes and the quality of synthesized products. This technical guide provides an in-depth overview of the stability profile of this compound, recommended storage conditions, and methodologies for its analysis.

Core Stability Profile

This compound is a reactive aliphatic aldehyde that is susceptible to degradation under various conditions. Its stability is influenced by factors such as temperature, pH, light, and the presence of moisture and air. The aldehyde functional group makes it prone to oxidation and polymerization, while the presence of a chlorine atom introduces the possibility of hydrolysis and elimination reactions.

Data Presentation: Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality of this compound. The following tables summarize the key recommendations based on available safety data sheets and chemical properties.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C (36°F to 46°F) | To minimize degradation rates and prevent polymerization.[1] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and degradation due to air and moisture sensitivity.[1] |

| Container | Tightly closed, in a dry and well-ventilated place | To prevent contamination and exposure to moisture.[1][2][3] |

| Light Exposure | Store in the dark | To prevent light-catalyzed degradation. |

| Material Compatibility | Store in original, appropriate containers | Avoid incompatible materials that could catalyze degradation. |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H7ClO |

| Molecular Weight | 106.55 g/mol |

| Appearance | Colorless to pale yellow liquid[4] |

| Boiling Point | ~118.4°C (rough estimate)[4] |

| Flash Point | 51°C[4] |

| Density | ~1.106 g/cm³[4] |

Proposed Degradation Pathway

In the absence of specific studies on this compound, a probable degradation pathway is hydrolysis, particularly under neutral to alkaline conditions. This proposed pathway is analogous to the well-documented hydroxide-ion catalyzed degradation of chlorobutanol. The likely products of hydrolysis would be 4-hydroxybutanal and hydrochloric acid. The resulting 4-hydroxybutanal can exist in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydrofuran. Furthermore, aldehydes are known to undergo polymerization, which can be initiated by heat or impurities.

Experimental Protocols: Stability Testing

A robust stability testing protocol is essential to determine the shelf-life and degradation kinetics of this compound. The following is a generalized workflow for such a study.

1. Sample Preparation and Stress Conditions:

-

Prepare solutions of this compound in relevant solvents at a known concentration.

-

Subject the samples to a range of stress conditions, including:

-

Temperature: Elevated temperatures (e.g., 40°C, 60°C) and refrigerated conditions (2-8°C).

-

pH: A range of pH values, particularly acidic, neutral, and alkaline, using appropriate buffer systems.

-

Light: Exposure to UV and visible light, with control samples stored in the dark.

-

-

At specified time points, withdraw aliquots for analysis.

2. Analytical Methodology: Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are suitable techniques for monitoring the concentration of this compound and detecting degradation products.

-

GC-MS Method:

-

Column: A fused-silica capillary column is appropriate.

-

Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, or a Mass Spectrometer (MS) for identification of degradation products.

-

-

HPLC-UV/MS Method:

-

Column: A C18 reverse-phase column is commonly used for separating small organic molecules.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol.

-

Detector: A UV detector for quantification and a Mass Spectrometer (MS) for the identification of degradation products.

-

3. Data Analysis:

-

Quantify the remaining this compound at each time point against a calibration curve.

-

Identify and quantify major degradation products.

-

Determine the degradation rate constant and half-life under each condition.

Conclusion

This compound is a valuable but unstable chemical intermediate. Its stability is critically dependent on storage and handling conditions. By adhering to the recommended guidelines of refrigerated storage under an inert atmosphere and protection from light, its degradation can be minimized. For applications requiring a thorough understanding of its stability profile, a well-designed experimental study employing chromatographic techniques is essential. The information presented in this guide provides a solid foundation for researchers and drug development professionals to handle, store, and analyze this compound effectively, thereby ensuring the reliability and reproducibility of their work.

References

- 1. benchchem.com [benchchem.com]

- 2. quora.com [quora.com]

- 3. Novel sensitive determination method for a genotoxic alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients by LC-ICP-MS employing iodo derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cas 6139-84-0,4-CHLORO-BUTYRALDEHYDE | lookchem [lookchem.com]

Solubility of 4-Chlorobutanal in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Chlorobutanal in various organic solvents. This compound is a key intermediate in the synthesis of numerous pharmaceuticals and other fine chemicals. A thorough understanding of its solubility is critical for reaction optimization, purification, and formulation development. This document consolidates available qualitative solubility data, outlines a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for solubility assessment. Due to a lack of publicly available quantitative data, this guide emphasizes the principles of solubility for analogous compounds and provides a robust methodology for generating precise data.

Introduction

This compound (C₄H₇ClO) is a reactive aldehyde containing a chlorine atom, making it a versatile building block in organic synthesis. Its solubility in organic solvents is a fundamental physical property that dictates its handling, reaction conditions, and purification strategies. In drug development, understanding and controlling the solubility of intermediates like this compound is paramount for ensuring process efficiency, scalability, and product purity. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's solubility and the tools to conduct further empirical studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₇ClO |

| Molecular Weight | 106.55 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~158 °C at 760 mmHg |

| Density | ~1.031 g/cm³ |

| Flash Point | ~51 °C |

| CAS Number | 6139-84-0 |

Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. However, based on the general principles of "like dissolves like" and the known solubility of other short-chain aliphatic aldehydes, a qualitative assessment of its solubility can be inferred.[1][2] Aldehydes with four carbon atoms are generally soluble in a wide array of organic solvents.[1][2]

The polarity of the carbonyl group and the presence of the chloro-substituent suggest that this compound will be soluble in polar aprotic and protic solvents, as well as in many non-polar solvents. Table 2 provides a qualitative summary of the expected solubility of this compound in common organic solvents.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Ethanol (B145695) | Polar Protic | Miscible | The polar hydroxyl group of ethanol can hydrogen bond with the carbonyl oxygen of this compound, and the alkyl chains are of similar length. |

| Methanol (B129727) | Polar Protic | Miscible | Similar to ethanol, methanol is a small polar protic solvent capable of favorable interactions. |

| Acetone | Polar Aprotic | Miscible | Acetone is a polar aprotic solvent with a carbonyl group that can have dipole-dipole interactions with the carbonyl group of this compound. |

| Diethyl Ether | Non-polar | Soluble | Diethyl ether is a relatively non-polar solvent but can act as a hydrogen bond acceptor, facilitating the dissolution of this compound. |

| Chloroform (B151607) | Non-polar | Soluble | As a chlorinated solvent, chloroform is expected to readily dissolve the chlorinated aldehyde. |

| Dichloromethane | Polar Aprotic | Soluble | Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds, including polar and chlorinated molecules. |

| Ethyl Acetate (B1210297) | Polar Aprotic | Soluble | The ester functionality and moderate polarity of ethyl acetate make it a good solvent for this compound. |

| Toluene (B28343) | Non-polar | Soluble | The aromatic ring of toluene can interact with the alkyl chain of this compound through van der Waals forces. |

| Hexane (B92381) | Non-polar | Likely Soluble | While hexane is non-polar, the four-carbon chain of this compound should provide sufficient non-polar character for solubility. |

Note: This table is based on general chemical principles and the solubility of analogous compounds. Experimental verification is highly recommended.

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic equilibrium solubility of this compound in an organic solvent using the widely accepted shake-flask method.[3][4][5]

Principle

The shake-flask method involves creating a saturated solution of the solute (this compound) in the solvent of interest by agitating an excess amount of the solute in the solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the supernatant is then determined analytically, which represents the thermodynamic solubility.[3][6]

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade or higher)

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Constant temperature orbital shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC-UV)

Procedure

-

Preparation of Solutions:

-

Prepare a series of calibration standards of this compound in the solvent of interest at known concentrations.

-

-

Sample Preparation:

-

Into a series of vials, add a known volume or weight of the chosen organic solvent.

-

Add an excess amount of this compound to each vial. The excess is crucial to ensure that a saturated solution is formed and that solid/liquid equilibrium can be established.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. It is advisable to determine the equilibration time by sampling at different time points (e.g., 12, 24, 36, and 48 hours) and analyzing the concentration until it remains constant.[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess this compound to settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the undissolved phase.

-

Separate the saturated solution from the excess solute by either centrifugation or filtration through a chemically compatible syringe filter (e.g., PTFE).

-

-

Analysis:

-

Accurately dilute the clear supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples using a validated analytical method, such as GC-FID.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by taking into account the dilution factor. The solubility is typically expressed in g/100 g of solvent, mg/mL, or mol/L.

-

Visualization of Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Workflow for Solubility Assessment

This diagram outlines the decision-making process for assessing the solubility of a compound in a research and development setting.

Caption: Logical workflow for the assessment of compound solubility.

Conclusion

References

- 1. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. quora.com [quora.com]

- 5. enamine.net [enamine.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of 4-Chlorobutanal

This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this compound, a significant intermediate in various chemical syntheses. The document details key synthetic methodologies, presents quantitative data for comparative analysis, and provides experimental protocols for pivotal reactions.

Discovery and Early History

This compound was first reported in the scientific literature in 1942 by Paul.[1] The initial synthesis involved the ring-opening of tetrahydrofurfuryl alcohol with acetyl chloride to yield 5-chloro-1,2-pentanediol diacetate. This was subsequently hydrolyzed and then oxidized with lead tetraacetate to produce this compound.[1] Early research efforts were driven by the need for this aldehyde in further synthetic applications, which spurred the investigation of various preparative methods.[1]

Core Synthetic Methodologies

Several distinct strategies for the synthesis of this compound have been developed over the years. The primary approaches include the oxidation of 4-chlorobutanol, the reduction of γ-chlorobutyronitrile, and a multi-step process commencing with 1,1-dimethoxy-4-hydroxy-butane.

Oxidation of 4-Chlorobutanol (Tetramethylenechlorhydrin)

A prevalent method for synthesizing this compound involves the oxidation of 4-chlorobutanol. This precursor alcohol can be readily prepared from the ring-opening of tetrahydrofuran (B95107) (THF) with hydrogen chloride.[1][2] Various oxidizing agents have been explored for the conversion of the alcohol to the aldehyde.

Initial attempts using pure oxygen with a copper bronze catalyst or hydrogen peroxide were not successful.[1] However, oxidation with potassium dichromate in the presence of an acid proved to be a viable and effective method.[1]

Logical Relationship: Synthesis of 4-Chlorobutanol from THF

Caption: Synthesis of 4-Chlorobutanol from Tetrahydrofuran.

Stephen Reduction of γ-Chlorobutyronitrile

The Stephen reduction offers a direct route to this compound from γ-chlorobutyronitrile. This method involves the conversion of the nitrile to an aldimine stannichloride using stannous chloride and hydrogen chloride, which is then hydrolyzed to the aldehyde.[1] While the Stephen reduction is known for providing excellent yields for many aldehydes, its application to γ-chlorobutyronitrile presented challenges in early studies, with initial attempts yielding negative results.[1]

Experimental Workflow: Stephen Reduction

Caption: Stephen Reduction of γ-Chlorobutyronitrile.

Synthesis from 1,1-Dimethoxy-4-hydroxy-butane

A more contemporary and high-yielding process involves a two-step synthesis starting from 1,1-dimethoxy-4-hydroxy-butane.[3][4] The first step is the conversion of the hydroxyl group to a chloride using triphenylphosphine (B44618) and carbon tetrachloride. The resulting 1,1-dimethoxy-4-chlorobutane is then hydrolyzed in an acidic medium to afford this compound.[3][4] This method is advantageous due to its high efficiency and the relative ease of preparation of the starting material.[4]

Signaling Pathway: Two-Step Synthesis from Acetal

Caption: Synthesis of this compound from a Protected Butanol.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods discussed.

Table 1: Oxidation of 4-Chlorobutanol

| Oxidizing Agent | Substrate | Yield (%) | Reference |

| Potassium Dichromate | 4-Chlorobutanol | 63.5 | [1] |

Table 2: Synthesis from 1,1-Dimethoxy-4-hydroxy-butane

| Step | Product | Yield (%) | Reference |

| Chlorination | 1,1-Dimethoxy-4-chlorobutane | 84 | [3] |

| Hydrolysis | This compound | 93 | [3] |

| Overall | This compound | ~78 | [3] |

Detailed Experimental Protocols

Preparation of 4-Chlorobutanol from Tetrahydrofuran

-

Materials: Tetrahydrofuran, dry hydrogen chloride gas.

-

Procedure: Dry hydrogen chloride, generated from sodium chloride and concentrated sulfuric acid and subsequently scrubbed through concentrated sulfuric acid, is passed into 100.8 g of tetrahydrofuran cooled in an ice bath until the solution is saturated. The mixture is then refluxed until the temperature of the solution reaches 93°C, a process that takes approximately six hours. The solution is distilled at atmospheric pressure to remove any unreacted tetrahydrofuran. The remaining liquid is fractionated under vacuum (14 mm Hg), and the fraction collected at 81-83°C is retained as 4-chlorobutanol.

-

Yield: 44%[1]

Oxidation of 4-Chlorobutanol to this compound

-

Materials: 4-Chlorobutanol, potassium dichromate, sulfuric acid, water.

-

Procedure: A detailed procedure from the original studies indicates that the dichromate oxidation method was applied to various alcohols with highly satisfactory yields. For the oxidation of 4-chlorobutanol, the reaction conditions, including temperature and time, were optimized to achieve a yield of 63.5%.[1] While the exact stoichiometry and detailed steps for this specific oxidation are part of a broader study in the cited thesis, it follows a standard dichromate oxidation protocol for primary alcohols.

Synthesis of 1,1-Dimethoxy-4-chlorobutane

-

Materials: 1,1-dimethoxy-4-hydroxy-butane (129 g, 0.96 mole), triphenylphosphine (315 g, 1.2 moles), quinoline (B57606) (67.2 g), triethylamine (B128534) (2.9 g), carbon tetrachloride (362 ml).

-

Procedure: 1,1-dimethoxy-4-hydroxy-butane is slowly added dropwise to a solution of triphenylphosphine, quinoline, and triethylamine in carbon tetrachloride at 20°C. The reaction mixture is stirred for an additional two hours, cooled to 20°C, and filtered to remove the precipitated triphenylphosphine oxide. The filtrate is then distilled under reduced pressure (18 mbar), and the fraction passing over at 68°C is collected as 1,1-dimethoxy-4-chlorobutane.

-

Yield: 84%[3]

Hydrolysis of 1,1-Dimethoxy-4-chlorobutane to this compound

-

Materials: 1,1-dimethoxy-4-chlorobutane (123 g), 0.2N sulfuric acid (1 liter).

-

Procedure: The 1,1-dimethoxy-4-chlorobutane is added dropwise to 1 liter of 0.2N sulfuric acid at 50°C and stirred for two hours. After cooling to 20°C, the organic phase is separated. The aqueous phase is extracted three times with 200 ml portions of methylene (B1212753) chloride. The combined organic phases are washed with a sodium carbonate solution until neutral, dried over magnesium sulfate, and distilled at 50 mbar. The desired this compound is collected at 74°C.

-

Yield: 93%[3]

References

- 1. ir.library.louisville.edu [ir.library.louisville.edu]

- 2. GB2040920A - Synthesis of 4 - chlorobutanol - Google Patents [patents.google.com]

- 3. US4691062A - Process for the production of 4-chloro-butanals - Google Patents [patents.google.com]

- 4. EP0219654A2 - Process for the preparation of 4-chlorbutanals - Google Patents [patents.google.com]

An In-depth Technical Guide to the Fundamental Reactions of 4-Chlorobutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobutanal, a bifunctional organic compound with the molecular formula C₄H₇ClO, is a versatile intermediate in organic synthesis.[1] Its aldehyde group and alkyl chloride moiety allow for a diverse range of chemical transformations, making it a valuable building block for the synthesis of pharmaceuticals and other complex organic molecules. This guide provides a comprehensive overview of the core reactions involving this compound, including its synthesis and key transformations. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to assist researchers in its effective utilization.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. The most common and practical methods involve the oxidation of 4-chloro-1-butanol (B43188) or the hydrolysis of its protected acetal (B89532) form.

Oxidation of 4-Chloro-1-butanol

The oxidation of 4-chloro-1-butanol to this compound is a critical transformation. Various oxidizing agents can be employed, with the choice of reagent influencing the reaction conditions and yield.

Table 1: Synthesis of this compound via Oxidation of 4-Chloro-1-butanol

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Potassium Dichromate | Glacial Acetic Acid | Not Specified | Not Specified | 63.5 | [2] |

| Dess-Martin Periodinane | Dichloromethane | Room Temperature | Not Specified | High | [3] |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | Not Specified | High | General Method |

Experimental Protocol: Oxidation of 4-Chloro-1-butanol with Potassium Dichromate[2]

-

Dissolve finely powdered potassium dichromate in boiling glacial acetic acid to form a deep red solution.

-

To the hot solution, add 4-chloro-1-butanol. An almost immediate reduction of the dichromate to chromic ions will be observed, indicated by a color change from red to light green.

-

Control the reaction temperature and time to optimize the yield.

-

Isolate the product through appropriate workup procedures, such as extraction and distillation.

Note: The original source material indicates that a series of experiments were carried out to determine the optimal reaction temperature and time, achieving a yield of 63.5% under those optimized conditions, but the specific parameters were not provided.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic routes to this compound and its protection/deprotection.

Fundamental Reactions of this compound

This compound's reactivity is dominated by its aldehyde functional group, which readily undergoes nucleophilic addition and related reactions.

Acetal Formation

The aldehyde group can be protected as an acetal to prevent its reaction under certain conditions. This is a reversible reaction catalyzed by acid.

Table 2: Synthesis of this compound Diethyl Acetal

| Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 4-chloro-1-acetoxy-1-butene, Ethanol, Triethyl orthoformate | Amberlyst 15 | Ethanol | Reflux | 5 | 65 | [4] |

| This compound, Triethyl orthoformate | Tetrabutylammonium bromide | Ethanol | 30-32 | 1-5 | High (Purity >95%) | [5] |

Experimental Protocol: Synthesis of this compound Diethyl Acetal from 4-chloro-1-acetoxy-1-butene[4]

-

In a suitable flask, combine 13.7 g (0.092 mol) of 4-chloro-1-acetoxy-1-butene, 100 mL (1.70 mol) of 95% ethanol, and approximately 5 g of triethyl orthoformate.

-

Add 1.40 g of Amberlyst 15 catalyst to the mixture.

-

Stir the reaction mixture under reflux for 5 hours. Monitor the reaction progress by gas chromatography.

-